![molecular formula C20H22N2OS B5527110 2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)
2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol often involves complex reactions that yield diverse quinoline and cyclopenta[g]quinoline derivatives. One method for synthesizing such derivatives involves an unusual ring-opening reaction of tetrahydrofuran (THF) promoted by iodine, leading to good yields of 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives (Wang et al., 2011). Another approach includes the photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, producing various substituted annulated quinolines through sequential isomerization and cyclization steps (Austin et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a thiophene ring fused to a quinoline ring, as evidenced in structures synthesized through the condensation of various precursors in refluxing ethanol. This process yields compounds where the thiophene dioxide ring and the pyridine ring adopt envelope conformations, demonstrating the complexity of these molecules (Shun Wang et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds is diverse, with potential for further functionalization through various chemical reactions. For example, iron-catalyzed oxidative cyclization has been employed to synthesize polysubstituted quinoline, showcasing the versatility in modifying the quinoline scaffold for different applications (Seok Beom Lee et al., 2023).
Physical Properties Analysis
The physical properties of these compounds are influenced by their molecular structure. Studies have shown that the electronic absorption, excitation, and fluorescence properties of these compounds can vary significantly with the environment, indicating their potential use in optical applications (I. A. Z. Al-Ansari, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, offer insights into the compound's utility in synthesis and materials science. For instance, solvent-free conditions have been utilized for the aminolysis of epoxides, demonstrating the compound's role in the synthesis of new ionic liquids (Fringuelli et al., 2004).
Scientific Research Applications
Chemosensor Development
- A study by Park et al. (2015) discussed the synthesis of a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions. The sensor, comprising quinoline as the fluorophore, showed remarkable fluorescence enhancement in the presence of Zn2+, demonstrating potential for practical applications in biological and environmental monitoring (Park et al., 2015).
Synthesis of Derivatives
- Wang, Shi, and Tu (2010) reported the synthesis of 2-aminochromene derivatives, including 2-aminopyrano[3,2-h]quinolin derivatives, catalyzed by KF/Al2O3. These derivatives have potential applications in various fields, including materials science and pharmaceutical research (Wang, Shi, & Tu, 2010).
Metal Complex Studies
- García-Santos et al. (2010) conducted structural and spectroscopic studies on metal complexes of an 8-hydroxyquinoline derivative, which is relevant in understanding the interaction of such compounds with various metals, potentially useful in fields like catalysis and materials science (García-Santos et al., 2010).
Solvent-Free Synthesis
- Fringuelli et al. (2004) described a solvent-free method for the synthesis of beta-amino alcohols using 2-picolylamine. This environmentally friendly approach to synthesizing compounds related to quinolines underlines the increasing emphasis on green chemistry (Fringuelli et al., 2004).
Kinetic Studies
- Takebayashi, Furuya, and Yoda (2016) used supercritical ethanol as a solvent for the synthesis of 4-hydroxyquinoline, demonstrating the importance of alternative solvents in pharmaceutical and color industries. This study highlights the kinetic aspects of such synthesis processes (Takebayashi, Furuya, & Yoda, 2016).
Hydrogen Bonding and Polymorphism
- Podjed and Modec (2022) explored the hydrogen bonding and polymorphism in amino alcohol salts with quinaldinate. Such studies are crucial in understanding the molecular interactions and structural variations in compounds, which can be relevant in drug design and material science (Podjed & Modec, 2022).
Mechanism of Action
While the specific mechanism of action for “2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol” is not available, quinoline derivatives, which have a similar structure, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety and Hazards
Future Directions
While specific future directions for “2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol” are not available, research into the synthesis of thiophene derivatives is ongoing, with a focus on developing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
2-[methyl-[(2-thiophen-2-yl-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-22(7-8-23)13-17-11-16-10-14-4-2-5-15(14)12-18(16)21-20(17)19-6-3-9-24-19/h3,6,9-12,23H,2,4-5,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZKCOGTGMBPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC2=CC3=C(CCC3)C=C2N=C1C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol |
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